molecular formula C9H8N4O3S B12918378 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-24-1

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12918378
CAS No.: 77961-24-1
M. Wt: 252.25 g/mol
InChI Key: AXASRQYCAKTAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one . This nomenclature reflects its pyrimidine backbone, where position 2 is substituted with a (thiophen-2-yl)methylamino group, and position 5 bears a nitro functional group. The systematic name adheres to IUPAC rules for numbering heterocyclic systems, prioritizing the nitro group’s position and the amine substituent’s orientation.

Key identifiers include the CAS Registry Number 77961-24-1 and the PubChem CID 71403196 . Its molecular structure is further defined by the SMILES string C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-], which encodes the connectivity of the thiophene ring, methylamino bridge, and nitrated pyrimidinone core. The InChIKey AXASRQYCAKTAFT-UHFFFAOYSA-N provides a unique digital fingerprint for computational database searches. The molecular formula $$ \text{C}9\text{H}8\text{N}4\text{O}3\text{S} $$ confirms the presence of nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom, consistent with its hybrid architecture.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine-thiophene hybrids emerged in the late 20th century, driven by interest in their electronic and pharmacological properties. Pyrimidines, as six-membered aromatic rings with two nitrogen atoms, have long been studied for their role in nucleic acids and drug design. Thiophene, a five-membered sulfur-containing heterocycle, gained prominence for its electron-rich nature and stability in conjugated systems. The fusion of these motifs, as seen in this compound, reflects advancements in cross-coupling reactions and functional group compatibility.

Early work on nitro-substituted pyrimidines focused on their role as intermediates in the synthesis of antimetabolites and kinase inhibitors. For instance, 4,6-dichloro-2-methyl-5-nitropyrimidine (CAS 13162-43-1) demonstrated utility in nucleophilic substitution reactions, enabling the introduction of diverse amine groups. Concurrently, thiophene derivatives were explored for their optoelectronic properties, particularly in conducting polymers and organic semiconductors. The integration of a thiophene-methylamino side chain into a nitropyrimidinone framework likely arose from efforts to merge the pharmacological relevance of pyrimidines with the electronic tunability of thiophenes.

Position Within Pyrimidine-Thiophene Hybrid Systems

This compound occupies a distinct niche within pyrimidine-thiophene hybrids due to its substitution pattern. The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the pyrimidine ring and enhancing susceptibility to nucleophilic attack at adjacent positions. Meanwhile, the (thiophen-2-yl)methylamino group at position 2 contributes steric bulk and π-conjugation, potentially influencing intermolecular interactions in solid-state packing or receptor binding.

Comparisons to related hybrids, such as 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one, highlight the diversity of substitution strategies. Unlike derivatives with fused polycyclic systems, this compound maintains a simpler pyrimidinone core, prioritizing modularity in synthetic derivatization. The thiophene ring’s sulfur atom may also participate in coordination chemistry or hydrogen bonding, further distinguishing it from all-carbon analogs. Such structural features position the compound as a versatile scaffold for further functionalization in medicinal chemistry or materials science.

Properties

CAS No.

77961-24-1

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O3S/c14-8-7(13(15)16)5-11-9(12-8)10-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,10,11,12,14)

InChI Key

AXASRQYCAKTAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitropyrimidin-4(3H)-one Core

  • The pyrimidinone core can be synthesized via condensation reactions involving appropriate amidines or guanidine derivatives with β-dicarbonyl compounds or their equivalents.
  • Nitration at the 5-position is achieved using controlled nitrating agents under mild conditions to avoid over-nitration or ring degradation.
  • Alternative methods involve direct synthesis of nitro-substituted pyrimidinones from nitro-substituted precursors.

Representative Synthetic Procedure (Adapted from Related Pyrimidine Syntheses)

Step Reagents & Conditions Description Yield & Purity
1 2-Aminopyrimidin-4(3H)-one + thiophene-2-carboxaldehyde, reflux in ethanol with catalytic acid Reductive amination to form 2-[(thiophen-2-yl)methyl]amino pyrimidinone intermediate 70-85%, >95% purity
2 Nitration using dilute nitric acid or nitrating mixture at controlled temperature Selective nitration at 5-position 60-75%, purity >90%
3 Purification by recrystallization from ethanol/DMF Removal of impurities and isolation of pure compound Final purity >98%

Alternative Catalytic and Green Chemistry Approaches

  • Recent studies have employed solid acid catalysts and microwave-assisted synthesis to improve reaction rates and yields.
  • For example, carbonaceous solid acids (C-SO3H) have been used to catalyze multi-component reactions involving aminopyrimidinones and nitroolefins in aqueous media, enhancing sustainability and reducing hazardous waste.
  • Microwave-assisted organic synthesis (MAOS) accelerates the formation of heterocyclic rings and substitution reactions, reducing reaction times from hours to minutes.

Analytical and Purification Techniques

  • Purity and identity are confirmed by HPLC, NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • Typical NMR signals include characteristic aromatic protons of the pyrimidinone and thiophene rings, and signals corresponding to the amino-methyl linkage.
  • Purification is commonly achieved by recrystallization from ethanol, DMF, or ethyl acetate/hexane mixtures.
  • Yields typically range from 60% to 85% depending on reaction conditions and scale.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 2-Aminopyrimidin-4(3H)-one, thiophene-2-carboxaldehyde Commercially available or synthesized
Solvent Ethanol, DMF, or water (for green methods) Choice affects reaction rate and selectivity
Temperature Reflux (78-130 °C) or microwave irradiation Microwave reduces time significantly
Reaction time 1-10 hours (conventional), minutes (microwave) Depends on method
Catalyst Acid catalyst (e.g., acetic acid), solid acid catalysts Enhances yield and selectivity
Nitration agent Dilute nitric acid or nitrating mixtures Controlled to avoid over-nitration
Purification Recrystallization, filtration Ensures >98% purity
Yield 60-85% overall Optimized by reaction conditions

Research Findings and Optimization Insights

  • The molar ratio of reagents, solvent choice, and temperature critically influence the yield and purity.
  • Use of inert solvents like DMF and controlled reflux conditions favor high purity products.
  • Avoidance of harsh nitration conditions prevents decomposition of the sensitive pyrimidinone ring.
  • Green chemistry approaches using solid acid catalysts and aqueous media have shown promise for sustainable synthesis.
  • Microwave-assisted synthesis offers significant time savings and comparable or improved yields.

Chemical Reactions Analysis

5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae

The compound demonstrated promising Minimum Inhibitory Concentration (MIC) values, indicating its potential as an antibacterial agent. For instance, derivatives of this compound showed MIC values ranging from 11 µM to 22 µM against Mycobacterium tuberculosis strains, including resistant variants .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the nitro group and the ability to form reactive intermediates. Preliminary studies indicate that similar compounds have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Antibacterial Screening : In vitro studies have confirmed that compounds derived from this scaffold possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
Compound CodeBacterial StrainMIC (µM)
6kM. tuberculosis11
7dM. tuberculosis22
6aS. aureus15
7bE. coli30
  • Molecular Docking Studies : Computational docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial metabolism. These studies indicated favorable binding affinities, suggesting that these compounds could inhibit essential bacterial enzymes .

Mechanism of Action

The mechanism of action of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to oxidative stress and damage to DNA, proteins, and lipids. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one are compared below with related pyrimidinone derivatives (Table 1).

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Substituents Melting Point (°C) Key Functional Groups Biological Activity Synthesis Method
This compound (Target Compound) Nitro (C5), thiophen-2-ylmethylamino (C2) Not reported Nitro, thiophene, pyrimidinone Potential antimicrobial/antitumor Nitration and substitution reactions
5b (5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one) Dimethoxyphenyl (C5), thiophene (C7), thiazolo ring 85–87 Thiazolo ring, methoxy, thiophene Not explicitly reported Conventional condensation
11a (1-Amino-6-phenyl-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one) Thioxo (C2), amino (C1), phenyl (C6), thiophene (C4) 140–142 Thioxo, amino, thiophene Not explicitly reported Cyclization in ethanol/water
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Nitro (C5), propargylsulfanyl (C2) Not reported Nitro, propargylsulfanyl Not explicitly reported Nitroso oxidation with tert-butyl hydroperoxide
5a (Schiff base derivative with pyrido[2,3-d]pyrimidin-4(3H)-one) Chlorobenzylidene hydrazine, dimethoxyphenyl, thiophene, pyrido-pyrimidinone Not reported Hydrazine, pyrido ring, thiophene Anticancer (docking studies) Reflux in glacial acetic acid

Key Observations

Structural Variations: The target compound uniquely combines a nitro group and thiophen-2-ylmethylamino substituent, distinguishing it from derivatives with thiazolo (5b) or pyrido rings (5a). The absence of fused rings (e.g., thiazolo in 5b) may enhance solubility but reduce conformational rigidity .

Synthetic Routes: Microwave-assisted methods (e.g., phosphorus oxychloride in ) and nitration/oxidation strategies () are common for nitro-substituted pyrimidinones. The target compound likely follows analogous nitration steps .

Biological Implications: Nitro groups are associated with antimicrobial and antitumor activities due to electron-deficient aromatic systems.

Physical Properties :

  • Melting points vary widely: 85–87°C for 5b (thiazolo ring) vs. 140–142°C for 11a (thioxo group). The target compound’s melting point may fall within this range, depending on crystallinity and substituent interactions .

Biological Activity

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8N4O3SC_9H_8N_4O_3S and features a pyrimidine ring with a nitro group at the 5-position and a thiophen-2-ylmethylamino substituent at the 2-position. The unique combination of these functional groups contributes to its biological properties, making it a subject of interest in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that damage DNA and proteins, thus inhibiting bacterial growth. This mechanism is crucial for its potential therapeutic effects against various bacterial infections.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, compounds with similar structures have shown anti-inflammatory and analgesic effects. These activities suggest that this compound may have a broader spectrum of biological activity beyond just antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The bioreduction of the nitro group is critical in these interactions, leading to oxidative stress within cells. This stress can disrupt cellular processes, including enzyme inhibition and interference with signaling pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available pyrimidine derivatives.
  • Reagents : Common reagents include thiophene derivatives and nitro compounds.
  • Conditions : Optimization of reaction conditions such as temperature and solvent choice is essential for enhancing yield and purity.

Study on Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The results indicated an inhibition zone diameter greater than 15 mm for several tested strains, suggesting strong antimicrobial potential.

Anti-inflammatory Activity Assessment

Another research effort evaluated the anti-inflammatory properties of this compound using animal models. Results showed a reduction in inflammation markers by approximately 30% when administered at specific dosages, indicating potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Nitro-2-aminopyrimidineNitro group at 5-position; lacks thiophenylmethylaminoSimpler structure; potentially less biological activity
5-Nitro-2-{[(phenylmethyl)amino]}pyrimidin-4(3H)-oneNitro group at 5-position; phenyl substituent insteadDifferent electronic properties due to phenyl group
Thieno[2,3-d]pyrimidin derivativesContains thieno ring; various substitutions possibleDiverse biological activities; broader structural variations

The uniqueness of this compound lies in its specific substitution pattern that imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 5-nitro-substituted pyrimidin-4(3H)-one derivatives?

The synthesis typically involves cyclization or functionalization of pyrimidine precursors. For example:

  • Cyclization with formic acid : Refluxing 2-amino-thiophene carbonitriles with formic acid yields thieno[2,3-<i>d</i>]pyrimidin-4(3H)-ones in high yields (85%) .
  • Nitro-group introduction : 5-Nitropyrimidines are synthesized via nitration of pyrimidine intermediates using nitric acid or acetyl nitrate, with careful temperature control to avoid side reactions .
  • Amino-thiophene coupling : Thiophen-2-ylmethylamine can be coupled to pyrimidinone scaffolds via nucleophilic substitution, often catalyzed by acids like H2SO4.

Q. How are structural and purity characteristics validated for this compound?

Key methods include:

  • Melting point analysis : Used to assess purity (e.g., derivatives in show distinct m.p. ranges: 214–256°C).
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., carbonyl stretch at ~1677 cm<sup>-1</sup> ).
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.96–7.38 ppm ).
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.03% of theoretical values ).

Advanced Research Questions

Q. What strategies optimize functionalization at the 2-amino position for enhanced bioactivity?

  • Schiff base formation : Reacting hydrazinyl derivatives (e.g., compound 4 in ) with aromatic aldehydes yields imine-linked analogs (55–89% yields) .
  • Heterocyclic tethering : Introducing 1,2,3-triazole or oxadiazole moieties via click chemistry improves solubility and target affinity .
  • Methodological note : Use glacial acetic acid as a solvent for reflux reactions to minimize hydrolysis .

Q. How are computational tools applied to study structure-activity relationships (SAR)?

  • Molecular docking : Predict binding modes with targets like dihydrofolate reductase (DHFR) or mPGES-1. For example, pyrido[2,3-<i>d</i>]pyrimidin-4(3H)-one derivatives show strong interactions with mPGES-1’s hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize compounds for synthesis .

Q. How can conflicting bioactivity data between analogs be resolved?

  • Case study : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) may show higher enzyme inhibition but lower solubility.
  • Approach :
    • Conduct dose-response assays to confirm IC50 values.
    • Modify substituents (e.g., replace Cl with OCH3) to balance lipophilicity and potency .

Q. What in vitro models are suitable for evaluating antitumor potential?

  • Cell line panels : Use diverse lines (e.g., MCF-7, HepG2) to assess selectivity .
  • Toxicity screening : Acute toxicity studies in murine models (e.g., LD50 determination) ensure safety before in vivo trials .

Methodological Considerations

Q. How are reaction yields improved for low-efficiency syntheses?

  • Catalyst optimization : KI in DMF boosts yields in SN2 reactions (e.g., from 58% to 72% in ) .
  • Temperature control : Slow cooling after reflux reduces byproduct formation in cyclization steps .

Q. What analytical challenges arise in characterizing nitro-containing analogs?

  • Nitro-group stability : Avoid prolonged exposure to light or heat during NMR analysis to prevent degradation.
  • Alternative techniques : High-resolution mass spectrometry (HRMS) provides accurate mass validation when elemental analysis is inconclusive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.